molecular formula C10H11NO4 B12946719 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol

1-(2-Hydroxyethoxy)-1H-indole-5,6-diol

Cat. No.: B12946719
M. Wt: 209.20 g/mol
InChI Key: QVJDPCKFHVJNHT-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethoxy)-1H-indole-5,6-diol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with ethylene glycol under specific conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . This reaction yields the desired indole derivative, which can then be further modified to introduce the hydroxyethoxy group.

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxyindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-(2-Hydroxyethoxy)-1H-indole-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethoxy)ethyl piperazine
  • 2-(2-Hydroxyethoxy)acetic acid
  • 1-(2-Hydroxyethoxy)methyl-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione

Comparison: 1-(2-Hydroxyethoxy)-1H-indole-5,6-diol stands out due to its indole core, which imparts unique electronic properties and reactivity. Compared to similar compounds, it exhibits a broader range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1-(2-hydroxyethoxy)indole-5,6-diol

InChI

InChI=1S/C10H11NO4/c12-3-4-15-11-2-1-7-5-9(13)10(14)6-8(7)11/h1-2,5-6,12-14H,3-4H2

InChI Key

QVJDPCKFHVJNHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=C(C=C21)O)O)OCCO

Origin of Product

United States

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